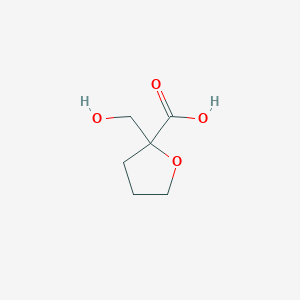

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is a derivative of furfurals, which are important platform chemicals in biomass conversions . It is a colorless oil and a useful pharmaceutical intermediate relevant to the production of several drugs .

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid can be achieved via the oxidation of tetrahydrofuran-2,5-dimethanol (THFDM) over hydrotalcite (HT)-supported gold nanoparticle catalysts in water . The highest yield of this compound (91%) was achieved after 7 hours at 110°C under 30 bar air pressure and without the addition of a homogeneous base .Molecular Structure Analysis

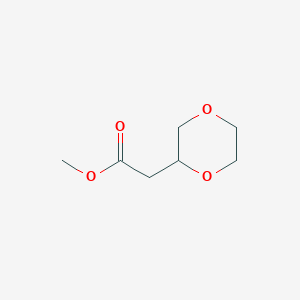

The molecular structure of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is characterized by the presence of a hydroxymethyl group and a carboxylic acid group . Its empirical formula is C5H8O3 and its molecular weight is 116.12 .Chemical Reactions Analysis

The chemical reactions involving 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid primarily involve oxidation processes . In addition to the final product, an intermediate oxidation product with one alcohol and one carboxylic acid group, 5-hydroxymethyl tetrahydrofuran-2-carboxylic acid (THFCA), was identified and isolated from the reactions .Applications De Recherche Scientifique

- Biodegradable Polymers : 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid serves as a monomer for bio-based copolyesters. These polymers find applications in sustainable packaging and medical devices .

- Catalytic Reactions : Researchers investigate its use as a solvent in catalytic reactions, especially those involving biomass-derived feedstocks .

- Furan Platform Chemicals : 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid contributes to the furan platform, which includes furfural and 5-hydroxymethylfurfural. These compounds serve as building blocks for bio-based chemicals and materials .

Polymer Chemistry

Green Solvents and Chemicals

Bio-Based Chemicals

Mécanisme D'action

Target of Action

It is known that this compound is a product of the catalytic reduction systems of 2-furancarboxylic acid (fca) and 2,5-furandicarboxylic acid (fdca), which are produced from furfural and 5-hydroxymethylfurfural . These are important platform chemicals in biomass conversions .

Mode of Action

The mode of action of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is primarily through its interaction with catalysts in the reduction systems of FCA and FDCA . The furan ring hydrogenation to tetrahydrofuran-2-carboxylic acid (THFCA) easily proceeds over Pd catalysts .

Biochemical Pathways

The biochemical pathways affected by 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid are related to the conversion of biomass-derived furfurals . The ring hydrogenation of 2MF forms 2-methyltetrahydrofuran (MTHF), a promising biofuel and a renewable replacement for THF as an industrial solvent .

Result of Action

The result of the action of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is the production of valuable chemicals from biomass-derived furfurals . The hydrogenolysis of one C–O bond in the furan ring produces 5-hydroxyvaleric acid (5-HVA) and 2-hydroxyadipic acid .

Action Environment

The action environment of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid is primarily in the context of biomass conversion . The performance of the catalyst and the yield of the reaction can be influenced by various environmental factors .

Orientations Futures

The future directions for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid involve its potential applications in the synthesis of various biofuels and renewable chemicals from biomass-derived furfural . This work will encourage researchers to improve the existing synthetic pathways, develop new synthetic strategies, and broaden the scope of applications for biorenewable products .

Propriétés

IUPAC Name |

2-(hydroxymethyl)oxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKIQPLCZAULSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid | |

CAS RN |

442877-01-2 |

Source

|

| Record name | 2-(hydroxymethyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2758451.png)

![2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2758453.png)

![1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2758456.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2758457.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2758459.png)

![1-[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2758460.png)

![Ethyl 4-(3-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B2758465.png)

![N-[[3-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2758469.png)